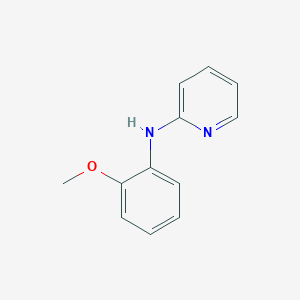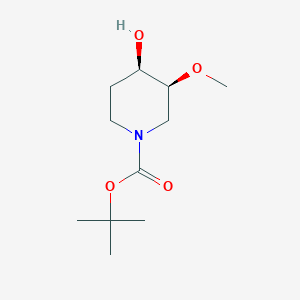
4-Fluoro-3-(1-methyl-4-piperidinyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-(1-methyl-4-piperidinyl)phenol is a chemical compound characterized by a fluorine atom and a piperidine ring attached to a phenol group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(1-methyl-4-piperidinyl)phenol typically involves the following steps:
Fluorination: The starting material, 3-(1-methyl-4-piperidinyl)phenol, undergoes a fluorination reaction to introduce the fluorine atom at the 4-position.
Purification: The product is then purified to remove any impurities and by-products.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-3-(1-methyl-4-piperidinyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the fluorine atom or modify the piperidine ring.
Substitution: The fluorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Derivatives lacking the fluorine atom or modified piperidine ring.
Substitution: Alkylated or arylated derivatives.
Aplicaciones Científicas De Investigación
4-Fluoro-3-(1-methyl-4-piperidinyl)phenol has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammation.
Industry: Employed in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism by which 4-Fluoro-3-(1-methyl-4-piperidinyl)phenol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-Fluoro-3-(1-methyl-4-piperidinyl)phenol is compared to other similar compounds, such as:
3-(1-methyl-4-piperidinyl)phenol: Lacks the fluorine atom, resulting in different chemical and biological properties.
4-Fluoro-3-(4-piperidinyl)phenol: Similar structure but without the methyl group on the piperidine ring.
4-Fluoro-3-(1-methyl-3-piperidinyl)phenol: Different position of the methyl group on the piperidine ring.
These compounds exhibit unique properties and applications, highlighting the importance of structural variations in chemical and biological activity.
Propiedades
Fórmula molecular |
C12H16FNO |
|---|---|
Peso molecular |
209.26 g/mol |
Nombre IUPAC |
4-fluoro-3-(1-methylpiperidin-4-yl)phenol |
InChI |
InChI=1S/C12H16FNO/c1-14-6-4-9(5-7-14)11-8-10(15)2-3-12(11)13/h2-3,8-9,15H,4-7H2,1H3 |
Clave InChI |
PLIWGCXXJNBZCJ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)C2=C(C=CC(=C2)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





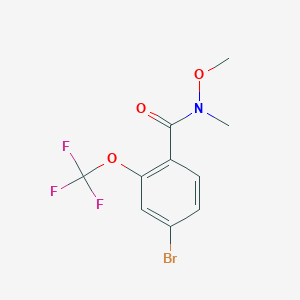
![tert-butyl N-[cis-3-(hydroxymethyl)-4-piperidyl]carbamate](/img/structure/B15363062.png)
![tert-Butyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15363067.png)
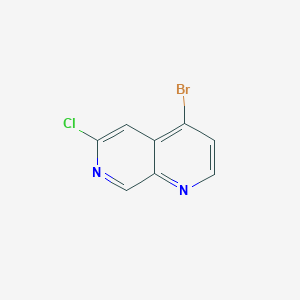

![benzyl N-[(3S)-2-ethoxy-5-oxo-tetrahydrofuran-3-yl]carbamate](/img/structure/B15363086.png)
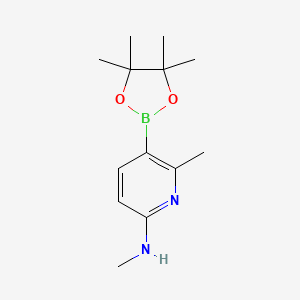
![4-[2-(1,2-Dimethylindol-3-yl)-3,3,4,4,5,5-hexafluorocyclopenten-1-yl]-5-methylthiophene-2-carbaldehyde](/img/structure/B15363098.png)
![7-Benzyl-1-oxa-7-azaspiro[4.4]nonan-2-one](/img/structure/B15363106.png)
